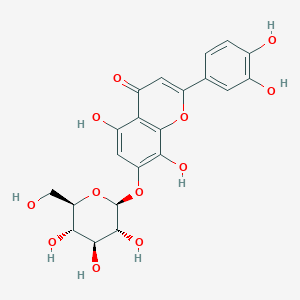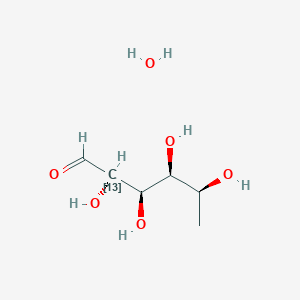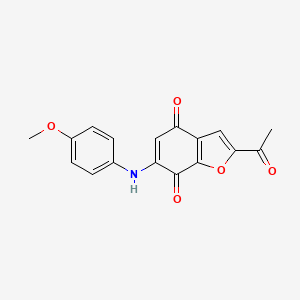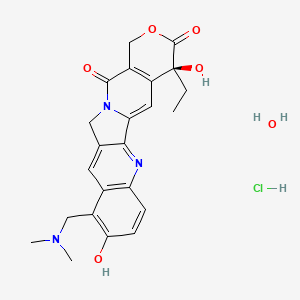
Topotecan hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topotecan hydrochloride hydrate is a chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer . It is a synthetic, water-soluble analog of the natural compound camptothecin, which is derived from the Camptotheca acuminata tree . This compound functions as a topoisomerase I inhibitor, interfering with DNA replication and transcription in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Topotecan hydrochloride hydrate is synthesized from camptothecin through a series of chemical reactions. The process involves the modification of camptothecin’s structure to enhance its solubility and therapeutic efficacy. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the camptothecin molecule.
Dimethylaminomethylation: Addition of a dimethylaminomethyl group to improve water solubility.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) for purification and quality control . The process ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Topotecan hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of topotecan with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Topotecan hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the identification and analysis of inhibitors in various chemical reactions.
Biology: Employed in apoptosis assays to study cell death mechanisms.
Medicine: Utilized in clinical trials for the treatment of different cancers, including ovarian, lung, and cervical cancers
Industry: Applied in the pharmaceutical industry for the development of new chemotherapeutic agents.
Mechanism of Action
Topotecan hydrochloride hydrate is compared with other topoisomerase I inhibitors, such as irinotecan hydrochloride and camptothecin . While all these compounds share a similar mechanism of action, this compound is unique due to its water solubility and enhanced stability . This makes it more suitable for clinical use and easier to administer.
Comparison with Similar Compounds
- Irinotecan hydrochloride
- Camptothecin
- Etoposide
- Doxorubicin hydrochloride
Topotecan hydrochloride hydrate stands out for its improved pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of chemotherapeutic agents.
Properties
Molecular Formula |
C23H26ClN3O6 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrate;hydrochloride |
InChI |
InChI=1S/C23H23N3O5.ClH.H2O/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;;/h5-8,27,30H,4,9-11H2,1-3H3;1H;1H2/t23-;;/m0../s1 |
InChI Key |
XVYBIGDRQOMVJX-IFUPQEAVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



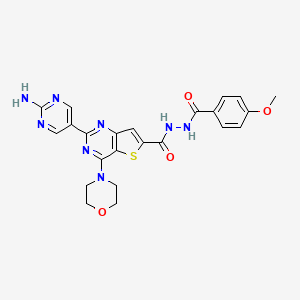
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

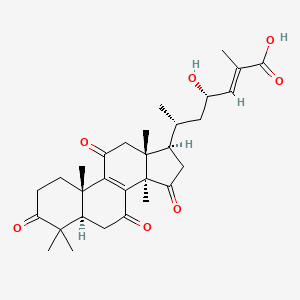
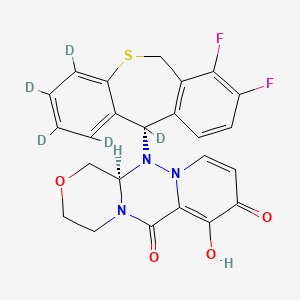
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

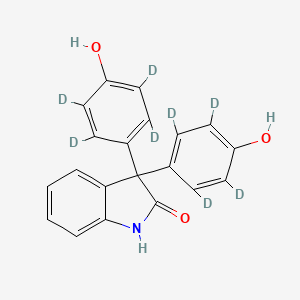

![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
